trans-Phytyl Bromide
Description
Historical Trajectory and Discovery of Phytyl Derivatives in Natural Product Chemistry
The story of phytyl derivatives is intrinsically linked to the study of one of nature's most crucial pigments: chlorophyll (B73375). nobelprize.orgnobelprize.org In the early 20th century, the German chemist Richard Willstätter embarked on groundbreaking research to unravel the chemical structure of chlorophyll, the molecule responsible for photosynthesis in plants. nobelprize.orgebsco.combritannica.com Through a series of meticulous experiments involving the alkaline hydrolysis of chlorophyll, Willstätter and his team successfully isolated a previously unknown, long-chain alcohol. nobelprize.orgnobelprize.org They named this compound "phytol." nobelprize.orgnobelprize.org This discovery was a monumental step, revealing that chlorophyll is an ester composed of a magnesium-containing color component, chlorophyllin, and this C20 diterpene alcohol, which constitutes about one-third of the molecule. nobelprize.orgnobelprize.org
Willstätter's work, for which he was awarded the Nobel Prize in Chemistry in 1915, not only elucidated the fundamental structure of chlorophyll but also introduced phytol (B49457) to the scientific community. nobelprize.orgebsco.com Phytol (1-Pentadecanol, 2,6,10,14-tetramethyl-) is an acyclic diterpene alcohol that serves as a key building block in nature. ontosight.aicore.ac.ukbritannica.com Its structure consists of a 15-carbon chain with four methyl groups. ontosight.ai It was later understood that phytol is not just a component of chlorophyll but also a precursor in the biosynthesis of essential compounds like vitamin E (tocopherols) and vitamin K (phylloquinone) in plants. core.ac.uksmolecule.comresearchgate.net The hydrocarbon tail of chlorophyll is, in fact, a phytyl tail. byjus.com This historical context laid the foundation for recognizing the significance of the phytyl scaffold in natural product chemistry and its potential as a synthetic precursor. britannica.com
The Pivotal Role of trans-Phytyl Bromide as a Versatile Synthetic Building Block
Following the discovery of phytol, chemists began to explore its synthetic utility. By converting the hydroxyl group of phytol into a more reactive leaving group, such as bromide, the phytyl moiety could be readily incorporated into other molecules. This led to the emergence of phytyl bromide as a key intermediate in organic synthesis. smolecule.comgoogle.com Its chemical formula is C₂₀H₃₉Br. smolecule.com
The primary and most significant application of this compound is in the industrial synthesis of fat-soluble vitamins. britannica.comsmolecule.comwikipedia.org
Vitamin E (α-Tocopherol) Synthesis: The commercial production of vitamin E heavily relies on the condensation of trimethylhydroquinone (B50269) (TMHQ) with a phytyl derivative. skinident.worldlibretexts.orgchimia.ch this compound serves as a crucial precursor in this process. libretexts.orgnih.gov The reaction involves the alkylation of TMHQ with the phytyl chain, followed by cyclization to form the characteristic chromanol ring of α-tocopherol. chimia.ch This synthesis was first achieved by Karrer in 1938 and later developed into an industrial process. chimia.ch
Vitamin K1 (Phylloquinone) Synthesis: this compound is also a fundamental component in the synthesis of Vitamin K1. mdpi.comcjph.com.cnmdpi.com The synthesis involves coupling the phytyl side chain to a menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivative. mdpi.commdpi.comgoogle.com Various methods, including Friedel-Crafts alkylation and transition metal-catalyzed cross-coupling reactions (e.g., using nickel or organostannane reagents), have been developed to facilitate this condensation. mdpi.commdpi.com
Beyond vitamin synthesis, the reactivity of the carbon-bromine bond allows this compound to participate in a range of chemical transformations. smolecule.com As an alkyl halide, it is susceptible to nucleophilic substitution reactions. smolecule.com It can also be converted into a Grignard reagent by reacting with magnesium, which then allows for the formation of new carbon-carbon bonds with various electrophiles like carbonyl compounds. smolecule.com
| Target Molecule | Coreactant | Key Reaction Type | Significance |
|---|---|---|---|
| Vitamin E (α-Tocopherol) | Trimethylhydroquinone (TMHQ) | Condensation/Alkylation | Major industrial route for synthetic vitamin E production. skinident.worldlibretexts.orgchimia.ch |
| Vitamin K1 (Phylloquinone) | 2-Methyl-1,4-naphthoquinone (Menadione) derivative | Friedel-Crafts Alkylation / Cross-Coupling | Essential for producing synthetic Vitamin K1. mdpi.commdpi.com |
| Phytyl Ethers/Amines | Alcohols/Amines | Nucleophilic Substitution | General synthetic utility for creating phytyl derivatives. smolecule.com |
| Phytylated Alcohols | Carbonyl Compounds (via Grignard reagent) | Grignard Reaction | Carbon-carbon bond formation to build complex structures. smolecule.com |
Stereochemical Considerations: The Inherent Importance of the trans-Configuration in Chemical Transformations
The term "trans" in this compound refers to the geometry of the double bond between the second and third carbon atoms of the phytyl chain. This specific stereoisomer is also referred to as the (E)-isomer. savemyexams.comchemguide.co.uk The restricted rotation around this carbon-carbon double bond means that the substituents are locked into a specific spatial arrangement. studymind.co.uk In the trans configuration, the higher-priority groups attached to the double-bonded carbons are on opposite sides. savemyexams.comchemguide.co.uk
This stereochemical detail is not trivial; it has profound implications for the structure and biological activity of the final products.
Influence on Vitamin Synthesis: In the synthesis of Vitamin K1, the stereochemistry of the phytyl bromide precursor is directly translated to the final phylloquinone molecule. mdpi.com Using this compound leads to the formation of trans-Vitamin K1. google.com Research has shown that reactions using trans-phytyl precursors can yield products with a high percentage of the desired trans (E) alkene configuration, demonstrating excellent stereochemical retention. mdpi.comgoogle.com The biological activity of vitamin vitamers can be highly dependent on their specific stereoisomeric form. nih.gov
Impact on Molecular Shape and Biological Function: The trans double bond imparts a more linear and extended shape to the phytyl tail compared to the bent structure of a cis (or Z) isomer. mdpi.com This shape is crucial for how the molecule fits into biological systems, such as enzyme active sites or cell membranes. nih.gov For instance, in Vitamin E, while the double bond is saturated during synthesis from phytyl bromide, the stereochemistry at the chiral centers of the phytyl tail (which originate from natural phytol) is critical. skinident.worldlibretexts.org The α-tocopherol transfer protein (α-TTP) in the human body, which is responsible for retaining vitamin E, shows a strong preference for specific stereoisomers, highlighting the importance of precise three-dimensional structure for biological activity. nih.gov The rigidity of the trans configuration in precursors is a key factor in achieving the correct stereochemistry in the final product. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C20H39Br |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(Z)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15- |
InChI Key |
KQYUEKLNYFZILD-HKWRFOASSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\CBr)/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCBr)C |
Origin of Product |
United States |
Synthetic Methodologies for Trans Phytyl Bromide: Advances and Challenges
Classical and Contemporary Bromination of Phytol (B49457)
The most direct and widely employed method for synthesizing phytyl bromide is through the bromination of its precursor, phytol. smolecule.com This transformation has been achieved using several reagents and conditions, each with its own set of advantages and drawbacks.
Direct Bromination with Phosphorus Tribromide (PBr3)
Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols, such as phytol, into their corresponding alkyl bromides. byjus.comcommonorganicchemistry.com The reaction mechanism involves an initial attack by the alcohol's oxygen on the phosphorus atom of PBr3, which activates the hydroxyl group and transforms it into a good leaving group. masterorganicchemistry.com Subsequently, a bromide ion performs a backside, SN2-type attack on the carbon atom, resulting in the displacement of the activated hydroxyl group and the formation of the alkyl bromide. byjus.commasterorganicchemistry.comorgosolver.com This SN2 mechanism dictates that the reaction proceeds with an inversion of stereochemistry at the chiral center, if one is present. byjus.comcommonorganicchemistry.commasterorganicchemistry.com
One of the significant challenges associated with using PBr3 is the potential for the formation of phosphorus-containing byproducts, which can be difficult to separate from the desired phytyl bromide. google.com To mitigate this, the reaction is often carried out at low temperatures, such as -10°C, and the PBr3 is added slowly to control the reaction's exothermicity. youtube.com
| Reagent | Substrate | Key Features | Challenges |
| Phosphorus Tribromide (PBr3) | Phytol | Effective for primary and secondary alcohols. byjus.comcommonorganicchemistry.com Proceeds via an SN2 mechanism with inversion of stereochemistry. byjus.comcommonorganicchemistry.commasterorganicchemistry.com | Formation of hard-to-remove phosphorus byproducts. google.com |
Utilization of Hydrogen Bromide (HBr) and Aqueous Solutions
An alternative and often more convenient method for the synthesis of phytyl bromide involves the use of concentrated aqueous hydrogen bromide (HBr). google.com This process is noteworthy for its simplicity and high yields, often approaching theoretical limits. google.com A significant advantage of this method is that the reaction proceeds readily at room temperature without the formation of significant byproducts. google.com
Surprisingly, the use of aqueous HBr does not lead to the addition of hydrogen bromide across the double bond present in the phytol molecule. google.com The reaction involves vigorously stirring phytol with concentrated, bromine-free aqueous hydrobromic acid. google.com Upon completion, the phytyl bromide forms a distinct oily layer that can be easily separated, washed, and dried. google.com
| Reagent | Substrate | Reaction Conditions | Advantages |
| Concentrated Aqueous HBr | Phytol | Room temperature, vigorous stirring. google.com | High, near-theoretical yields. google.com No significant byproducts. google.com Simple work-up procedure. google.com |
Stereochemical Control and E/Z Isomerism during Bromide Formation
A critical aspect of phytyl bromide synthesis is the control of stereochemistry, particularly the E/Z isomerism of the double bond. The ratio of (E)- to (Z)-isomeric phytyl bromide can be influenced by the reaction conditions. For instance, in the bromination of natural phytol with phosphorus tribromide, the presence of varying amounts of water can alter the E/Z ratio of the resulting phytyl bromide. cjph.com.cncjph.com.cn This control over the isomeric ratio is crucial as it directly impacts the stereochemistry of the final product, such as in the synthesis of vitamin K1. cjph.com.cn
The E/Z notation is used to describe the arrangement of substituents around a double bond. Priority is assigned to the groups attached to each carbon of the double bond based on atomic number. chemguide.co.ukstudymind.co.uk If the higher priority groups are on the same side of the double bond, it is the Z-isomer ("zusammen," meaning together in German). savemyexams.comchemguide.co.uk If they are on opposite sides, it is the E-isomer ("entgegen," meaning opposite in German). savemyexams.comchemguide.co.uk The ability to direct the synthesis towards the desired trans (E) isomer is a key challenge and an area of active research. beilstein-institut.de
Alternative and Evolving Synthetic Routes to trans-Phytyl Bromide
Beyond the direct bromination of phytol, researchers have explored alternative strategies to access this compound, often starting from different precursor molecules or employing novel catalytic systems.
Transformations from Precursor Molecules
The synthesis of this compound can be achieved through multi-step sequences starting from smaller, more readily available chiral building blocks. These synthetic routes often involve the careful construction of the phytyl carbon skeleton, with the bromide being introduced at a later stage. For example, a chiral hex-5-yn-2-one can serve as a valuable precursor to the chiral pyrroline (B1223166) unit found in more complex molecules. rsc.org The synthesis and manipulation of such densely functionalized precursors, while maintaining stereochemical integrity, is a significant undertaking. rsc.org
Other approaches have utilized transformations of phytol derivatives. For instance, phytol can be converted to other functionalities which are then transformed into the bromide. researchgate.net These multi-step strategies, while potentially more complex, can offer greater control over the final stereochemistry of the this compound.
Catalytic Approaches and Reagent Development for Bromide Synthesis
The development of new catalytic systems and brominating agents is an ongoing area of research aimed at improving the efficiency, selectivity, and environmental footprint of this compound synthesis. While specific catalytic methods for the direct conversion of phytol to this compound are not extensively detailed in the provided context, the broader field of organic synthesis is continually seeing the emergence of novel brominating agents. reddit.commanac-inc.co.jp These new reagents often aim to offer milder reaction conditions, higher selectivity, and easier work-up procedures compared to classical reagents like PBr3.
The use of catalysts can also play a crucial role in controlling stereochemistry. numberanalytics.com Chiral catalysts, for example, can induce high stereoselectivity in reactions, and optimizing reaction conditions such as solvent and temperature can further influence the stereochemical outcome. numberanalytics.com The development of catalytic systems that can selectively produce the trans-isomer of phytyl bromide would be a significant advancement in the field.
Process Optimization and Scalability Considerations for Industrial Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and demands rigorous process optimization. Key considerations revolve around reaction conditions, choice of reagents, catalyst systems, and downstream processing to ensure high yield, purity, and economic viability.
One of the foundational methods for synthesizing phytyl bromide involves the reaction of phytol with phosphorus tribromide. google.com However, this process is fraught with challenges for industrial applications, primarily due to the formation of phosphorus-containing impurities that are difficult to separate from the final product. google.com A significant advancement in this area was the development of a process that utilizes a concentrated, bromine-free aqueous hydrobromic acid solution to react with phytol. google.com This method offers a more convenient and cleaner reaction, proceeding readily at room temperature and producing this compound in nearly theoretical yields without the formation of significant by-products. google.com
The industrial synthesis of Vitamin E, a major downstream product of this compound, is a complex, multi-step process with high technical barriers. acrossbiotech.com The synthesis of key intermediates like isophytol (B1199701) (a precursor to phytyl bromide) and trimethylhydroquinone (B50269) is lengthy and technologically demanding. acrossbiotech.com Therefore, optimizing the synthesis of this compound is a critical step in streamlining the entire Vitamin E production chain.
Key Optimization Parameters and Challenges:
Reagent and Catalyst Selection: The choice of brominating agent is a primary concern. While phosphorus tribromide is effective, its use leads to problematic impurities. google.com The use of hydrobromic acid presents a cleaner alternative. google.com For the subsequent condensation reactions to form tocopherols (B72186), various acid catalysts have been explored, including zinc chloride with acids like HCl, and mixtures of silica/alumina with strong acids. google.com However, achieving the required purity on an industrial scale with these catalysts can be challenging. google.com The development of synergistic catalyst systems, such as a mixture of ortho-boric acid and dicarboxylic acids (e.g., oxalic acid), has shown promise in improving yield and purity in a more environmentally compatible manner. google.com
Reaction Conditions: Optimizing temperature, reaction time, and mixing is crucial for maximizing yield and minimizing side reactions. The reaction of phytol with concentrated hydrobromic acid, for example, can be conducted effectively at room temperature with vigorous stirring for several hours. google.com Overheating during any distillation or purification steps must be avoided to prevent the elimination of hydrogen bromide. google.com
Downstream Processing and Purification: The separation of this compound from the reaction mixture and any unreacted starting materials or by-products is a critical step. In the hydrobromic acid method, the oily product layer is simply separated from the aqueous acid solution, followed by washing with water and drying. google.com For industrial-scale production, efficient and scalable purification techniques, such as high-vacuum distillation, are necessary to achieve the high purity required for pharmaceutical and food-grade applications. chimia.ch
Solvent Use and Recycling: The choice of solvent can significantly impact the process's cost and environmental footprint. Ideally, the reaction should be carried out in a solvent that is easily recoverable and reusable, or in a solvent-free system if possible. The use of aqueous hydrobromic acid, where the product separates as an oil, simplifies the work-up process. google.com
Process Control and Automation: To ensure consistency and safety in large-scale production, robust process control systems are essential. Continuous processing, as opposed to batch processing, can offer advantages in terms of throughput, product consistency, and safety, and has been considered for Vitamin E synthesis. google.com
Data on Synthetic Methodologies:
The following table summarizes and compares different approaches for the synthesis of phytyl bromide and its subsequent use, highlighting key parameters relevant to industrial scalability.
| Parameter | Phosphorus Tribromide Method | Hydrobromic Acid Method | Use in Vitamin K1 Synthesis | Use in Vitamin E Synthesis |
| Starting Material | Phytol | Phytol | 2-methyl-1,4-naphthohydroquinone, Phytyl bromide | 2,3,5-trimethylhydroquinone, Isophytol/Phytol |
| Key Reagent | Phosphorus tribromide | Concentrated aqueous hydrobromic acid | Boron trifluoride etherate (catalyst) | Iron/HCl gas, or synergistic catalysts (e.g., ortho-boric acid/oxalic acid) |
| Reaction Temperature | Low temperatures (e.g., -20°C) | Room temperature | 40-70°C | Elevated temperatures |
| Yield | Variable, dependent on purification | Nearly theoretical google.com | Good yields reported | Very good yield and purity with optimized catalysts google.com |
| Key Challenges | Phosphorus-containing impurities google.com | Handling of corrosive acid | Low yields with older methods mdpi.com | Achieving high purity on an industrial scale google.com |
| Scalability Notes | Difficult purification hinders scalability google.com | Simpler work-up, more scalable google.com | Optimized catalyst systems improve industrial feasibility google.com | Continuous processing is a potential for large-scale production google.com |
Challenges in Scaling Up:
The transition from a laboratory-proven method to an industrial-scale process is a significant hurdle in chemical manufacturing. azonano.com For this compound, the primary challenges include:
Maintaining Control: The precise control over reaction parameters that is achievable in a lab setting can be difficult to replicate in large reactors. azonano.com
Heat and Mass Transfer: In large vessels, ensuring efficient mixing and heat transfer is critical to maintain consistent reaction rates and prevent localized overheating, which could lead to decomposition or side reactions.
Material Handling: The safe storage and handling of large quantities of corrosive reagents like hydrobromic acid and flammable organic solvents are major logistical and safety concerns.
Regulatory Compliance: Industrial chemical production is subject to stringent environmental and safety regulations, which can impact process design and operational procedures.
Reactivity Profiles and Mechanistic Aspects of Trans Phytyl Bromide
Nucleophilic Substitution Reactions of the Bromine Atom
The carbon-bromine bond in trans-phytyl bromide is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the molecule susceptible to attack by nucleophiles, leading to substitution of the bromine atom. chemguide.co.uk The primary nature of the alkyl halide generally favors the SN2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry at the carbon center. chemguide.co.ukmsu.edu
This compound readily undergoes alkylation and etherification reactions with appropriate nucleophiles. smolecule.com In alkylation, a carbanion or other carbon-based nucleophile displaces the bromide to form a new carbon-carbon bond. pressbooks.pub For instance, enolates derived from 1,3-dicarbonyl compounds can be alkylated with this compound. libretexts.org
Etherification involves the reaction of this compound with an alkoxide or a phenoxide. google.com The oxygen-based nucleophile attacks the electrophilic carbon, displacing the bromide and forming an ether linkage. This reaction is a classic example of the Williamson ether synthesis.
A notable application of these pathways is in the synthesis of vitamin K1. mdpi.comnih.gov In one approach, a protected menadiol (B113456) derivative is alkylated with this compound to introduce the phytyl side chain. mdpi.comnih.gov
| Reaction Type | Nucleophile | Product Type | Significance |
|---|---|---|---|
| Alkylation | Enolates, Organometallics | C-C Bond Formation | Key step in building carbon skeletons of complex molecules. pressbooks.pub |
| Etherification | Alkoxides, Phenoxides | Ether Formation | Synthesis of phytyl ethers, intermediates in vitamin synthesis. google.com |
The selectivity and yield of nucleophilic substitution reactions involving this compound are highly dependent on the reaction conditions. Key factors include the choice of solvent, temperature, and the nature of the base used to generate the nucleophile.
For SN2 reactions, polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. The choice of base is also critical. For instance, in the alkylation of ketones, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, leading to regioselective alkylation. vanderbilt.edu In contrast, weaker bases in protic solvents can lead to the thermodynamic enolate, resulting in a different regioisomer.
In the synthesis of vitamin K1, the choice of base and solvent can influence the ratio of C-alkylation to O-alkylation. While C-alkylation is the desired pathway, competitive O-alkylation can occur. mdpi.com However, in some cases, the O-alkylated product can be subsequently rearranged to the C-alkylated product under acidic conditions. mdpi.com
Alkylation and Etherification Pathways
Organometallic Chemistry Utilizing this compound
The ability to form organometallic reagents from this compound opens up a vast array of synthetic possibilities, particularly for the formation of new carbon-carbon bonds.
This compound reacts with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, phytylmagnesium bromide. smolecule.comgoogle.combyjus.com This reaction involves the insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. wisc.edu The process must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. byjus.com
The formation of the Grignard reagent can be represented as follows:
C₂₀H₃₉Br + Mg → C₂₀H₃₉MgBr
Phytylmagnesium bromide is a potent nucleophile and a strong base. byjus.com It readily reacts with a variety of electrophiles to form new carbon-carbon bonds. numberanalytics.com A primary application is its reaction with carbonyl compounds. For example, it adds to aldehydes to form secondary alcohols and to ketones to form tertiary alcohols. wisc.eduyoutube.com It can also react with esters and acid chlorides.
In the synthesis of menaquinones (Vitamin K₂ series), Grignard reagents derived from various isoprenoid bromides, including phytyl bromide, have been coupled with protected menadiol derivatives to construct the side chain. mdpi.comsemanticscholar.org
| Electrophile | Initial Product | Final Product (after workup) |
|---|---|---|
| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol (C₂₀H₃₉CH(OH)R) |
| Ketone (R₂CO) | Alkoxide | Tertiary Alcohol (C₂₀H₃₉C(OH)R₂) |
| Ester (RCOOR') | Alkoxide | Tertiary Alcohol (C₂₀H₃₉C(OH)R₂) (after addition of 2 equivalents) |
| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid (C₂₀H₃₉COOH) |
For certain applications, particularly those requiring softer nucleophiles, organocuprate reagents derived from this compound are employed. youtube.com These reagents, often called Gilman reagents, are typically prepared by treating the corresponding organolithium or Grignard reagent with a copper(I) salt, such as copper(I) iodide or bromide. masterorganicchemistry.comorganicchemistrytutor.com The resulting lithium diorganocuprate, (C₂₀H₃₉)₂CuLi, is a less basic and more selective nucleophile than the parent Grignard or organolithium reagent. youtube.comyoutube.com
Organocuprates are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and in SN2 reactions with alkyl halides. youtube.comorganicchemistrytutor.com For instance, in the synthesis of vitamin K₁, an organocuprate reagent has been used to install the phytyl chain. mdpi.com This approach can offer higher yields and selectivity compared to using the more reactive Grignard reagent, especially when the substrate contains other sensitive functional groups. mdpi.com The use of organocuprates can be crucial for achieving specific stereochemical outcomes and minimizing side reactions. youtube.com
Subsequent Reactions in Carbon-Carbon Bond Formation
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound serves as a crucial building block in the synthesis of various natural products, particularly vitamin E and K analogues. Its reactivity in transition metal-catalyzed cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, connecting the phytyl side chain to aromatic and quinone systems.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. The Stille coupling, which involves the reaction of an organostannane with an organic halide, has been successfully applied to the synthesis of vitamin K1. mdpi.com In a notable example, phytyl bromide was coupled with a trimethylstannane (B102407) derivative of a protected menadiol. mdpi.com This reaction, catalyzed by a palladium complex, proceeded to form the desired carbon-carbon bond, ultimately leading to the synthesis of vitamin K1 after deprotection and oxidation steps. mdpi.com The Stille reaction is valued for its versatility and the stability of the organostannane reagents, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reactivity of the organic halide in Stille couplings generally follows the order I > OTf ≈ Br > Cl. wikipedia.orguwindsor.ca Additives like lithium chloride can enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing solvent polarity to facilitate transmetalation. libretexts.org Copper(I) salts can also be used as co-catalysts to accelerate the reaction. harvard.edu
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| 2-Trimethylstannyl-menadiol derivative, this compound | Pd catalyst, ZnCl₂ | Vitamin K₁ precursor | 40% (over 2 steps) | mdpi.com |
| trans-Phytyl trimethylstannane, 2-bromonaphthalene (B93597) derivative | Pd catalyst | Vitamin K₁ | 48% | mdpi.com |
Nickel-catalyzed cross-coupling reactions provide an effective alternative for forming carbon-carbon bonds, often with different reactivity and selectivity compared to palladium-based systems. wikipedia.org A significant application of nickel catalysis involving this compound is in the synthesis of coenzyme Q and vitamin K analogues through the use of π-allylnickel complexes. mdpi.comoup.comuwindsor.ca
In this methodology, this compound reacts with a nickel(0) species, such as nickel tetracarbonyl (Ni(CO)₄), to form a π-phytylnickel bromide complex in situ. mdpi.comoup.com This complex then serves as a nucleophilic phytyl source, reacting with aryl halides or other electrophiles. For instance, the reaction of a π-phytylnickel bromide complex with a protected brominated hydroquinone (B1673460) derivative has been used to synthesize coenzyme Q₄. uwindsor.ca Similarly, π-allylnickel chemistry has been employed in the synthesis of vitamin K₁, where a π-allylnickel complex derived from phytyl bromide couples with a diacetate derivative of menadiol. mdpi.com These reactions are typically carried out in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylformamide (DMF). oup.comuwindsor.caorgsyn.org
The scope of nickel-catalyzed couplings includes a variety of organic halides, and the reactivity of these electrophiles is a key consideration. orgsyn.org While aryl and vinyl bromides and iodides are common substrates, nickel catalysis can also be effective for the coupling of less reactive chlorides. orgsyn.orgorganic-chemistry.org
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| This compound, 6-Bromo-2,3-dimethoxy-5-methylhydroquinone diacetate | Ni(CO)₄, HMPA | Coenzyme Q₄ precursor | 45% | uwindsor.ca |
| This compound, Menadiol diacetate | Ni(CO)₄, MPD | Vitamin K₁ precursor | 75% | mdpi.com |
Beyond palladium and nickel, other metals can mediate the coupling of this compound. Grignard reagents, formed by reacting this compound with magnesium metal, are versatile intermediates in organic synthesis. smolecule.comlibretexts.orgwikipedia.org Phytyl Grignard reagents can react with various electrophiles, including carbonyl compounds to form alcohols. smolecule.com In the context of vitamin K synthesis, Grignard reagents have been utilized in coupling reactions with aryl halides. mdpi.com
Organocuprates, also known as Gilman reagents, represent another class of organometallic compounds useful for forming carbon-carbon bonds. numberanalytics.commasterorganicchemistry.comlibretexts.org These reagents, typically prepared by reacting an organolithium compound with a copper(I) halide, are known for their ability to undergo conjugate addition and Sₙ2 reactions. masterorganicchemistry.com In the synthesis of vitamin K₁, an organocuprate derived from hexahydrofarnesyl bromide was used to extend a side chain via an Sₙ2-type substitution. mdpi.com While this specific example does not use this compound directly as the precursor for the organocuprate, it demonstrates the utility of organocopper chemistry in building the isoprenoid side chains characteristic of these vitamins.
Nickel-Catalyzed Reactions (e.g., π-Allylnickel Chemistry)
Friedel-Crafts Alkylation and Condensation Reactions
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This compound is a common alkylating agent in this reaction, particularly for the synthesis of tocopherols (B72186) (vitamin E) and related compounds.
The industrial synthesis of α-tocopherol, the most active form of vitamin E, heavily relies on the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with a phytyl source, which can be this compound. chimia.chnih.govherts.ac.uk This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or can proceed under thermal conditions without a catalyst. acs.org The reaction involves the alkylation of the hydroquinone ring by the phytyl group, followed by cyclization to form the chromanol ring system characteristic of tocopherols.
Similarly, this compound can be condensed with other phenolic and quinone derivatives. For example, the synthesis of vitamin K₁ can be achieved by reacting 2-methyl-1,4-naphthohydroquinone or its derivatives with this compound. google.com Various catalysts and reaction conditions have been explored for these condensations, including the use of boron trifluoride etherate. google.com The reaction of this compound with the monosodium salt of 2-methyl-1,4-naphthohydroquinone has also been reported as a route to vitamin K₁. google.com
| Reactants | Catalyst/Conditions | Product | Reference |
| 2,3,5-Trimethylhydroquinone, this compound | Anhydrous Zinc Chloride, Petroleum Ether | dl-α-Tocopherol | herts.ac.ukacs.org |
| 2,3,5-Trimethylhydroquinone, this compound | Heat, no catalyst | dl-α-Tocopherol | acs.org |
| 2-Methyl-1,4-naphthohydroquinone, this compound | Boron Trifluoride Etherate, Dioxane | Vitamin K₁ precursor | google.com |
| Monosodium salt of 2-methyl-1,4-naphthohydroquinone, this compound | - | Vitamin K₁ | google.com |
| 1,4,4aα,9a-tetrahydro-9aα-methyl-1α,4α-methanoanthraquinone, this compound | Potassium tert-butoxide, tert-butanol/toluene | trans-Vitamin K₁ | google.com |
In the Friedel-Crafts alkylation of substituted phenols and hydroquinones with this compound, regioselectivity is a critical aspect. The substitution pattern on the aromatic ring directs the incoming phytyl group to a specific position. For instance, in the synthesis of α-tocopherol from 2,3,5-trimethylhydroquinone, the phytyl group adds at the unsubstituted position ortho to the hydroxyl group, which then facilitates the subsequent cyclization to form the chromane (B1220400) ring.
Stereoretention at the double bond of the phytyl chain is also a significant consideration. Many synthetic routes aim to preserve the trans (or E) configuration of the double bond in the phytyl side chain, as this is the stereochemistry found in naturally occurring phytol (B49457). Reactions involving this compound often proceed with a high degree of stereoretention, particularly in transition metal-catalyzed couplings where the mechanism does not involve intermediates that would allow for isomerization. mdpi.com For example, the synthesis of vitamin K₁ using Stille coupling with phytyl trimethylstannane (derived from this compound) showed complete stereoretention, yielding a product with 96% E alkene configuration. mdpi.com Similarly, the reaction of this compound in the synthesis of trans-vitamin K₁ via condensation with a protected quinone derivative also maintains the stereochemistry of the phytyl side chain. google.com
Condensation with Phenolic and Quinone Derivatives
Cyclization and Rearrangement Pathways Involving this compound Intermediates
This compound serves as a key intermediate in a variety of cyclization and rearrangement reactions, largely owing to the reactivity of the carbon-bromine bond which facilitates the formation of carbocationic intermediates or allows for nucleophilic attack. These pathways are fundamental in the synthesis of complex molecules, including chromane structures which are core components of tocopherols (Vitamin E) and other biologically significant compounds.
The cyclization of intermediates derived from this compound is a cornerstone of the synthesis of chromanols, which are bicyclic ethers. A common strategy involves the reaction of a hydroquinone derivative with this compound or a related phytyl donor. This can proceed via a Friedel-Crafts-type alkylation, where the phytyl group attaches to the aromatic ring, followed by an intramolecular cyclization to form the chromane ring. The stereochemistry of the resulting chromanol is of significant interest, particularly in the synthesis of specific isomers of tocopherol. Biomimetic approaches often seek to replicate the stereospecific cyclization observed in nature, which is catalyzed by enzymes like tocopherol cyclase. researchgate.netresearchgate.net
Acid-catalyzed cyclization is a frequently employed method. For instance, treatment of a phytyl-substituted hydroquinone with an acid can promote the formation of a six-membered heterocyclic ring. google.com The choice of acid and reaction conditions can influence the efficiency and stereoselectivity of the cyclization.
Rearrangement reactions can also occur, particularly when carbocationic intermediates are involved. The long phytyl chain provides opportunities for intramolecular rearrangements, although these are often less desirable when specific stereoisomers are the target. The stability of the tertiary carbocation formed upon departure of the bromide ion plays a crucial role in directing the subsequent reaction pathways, which can include elimination to form alkenes or cyclization.
The following table summarizes key research findings related to the cyclization and rearrangement pathways involving this compound and its derivatives.
Interactive Data Table: Cyclization Reactions Involving Phytyl Derivatives
| Reactant(s) | Catalyst/Reagent | Product(s) | Key Findings | Reference |
| Trimethylhydroquinone (B50269), this compound | Zinc Chloride | (2RS,4'R,8'R)-α-Tocopherol | Condensation reaction to form the chromane ring of α-tocopherol. | lipidbank.jp |
| Phytylhydroquinones | Dipeptide auxiliaries, p-Toluenesulfonic acid (pTsOH) | Protected chromanol dipeptide | Diastereoselective cyclization facilitated by a removable chiral auxiliary. | researchgate.netresearchgate.net |
| 6,17-Epoxylathyrane | Cp₂TiIIICl | Premyrsinane derivative | Biomimetic transannular cyclization to form a complex tetracyclic diterpenoid. | mdpi.com |
| Phytyl phenol (B47542) derivative | p-Toluenesulfonic acid (pTsOH) | Protected chromanol | Efficient cyclization to form the chromanol ring. | researchgate.net |
| 1-(O-benzoyl)-menadiol, Methyl (7R,llR)-(E)-phytyl ether | Not specified | 1-(O-benzoyl)-trans-(7'R,ll'R)-phyllohydroquinone | Condensation to form a phyllohydroquinone derivative, a precursor for Vitamin K. | google.com |
These examples highlight the versatility of trans-phytyl bromide and related phytyl compounds in constructing complex molecular architectures through various cyclization strategies. The development of stereoselective methods remains an active area of research, with significant implications for the synthesis of vitamins and other natural products.
Applications of Trans Phytyl Bromide in Complex Organic Molecule Synthesis
Total Synthesis of Vitamin K Analogs (Phylloquinones and Menaquinones)
The synthesis of vitamin K analogs, including phylloquinone (vitamin K1) and the menaquinone-n (MK-n) series (vitamin K2), frequently employs trans-phytyl bromide to introduce the characteristic phytyl side chain onto a naphthoquinone core.
Synthetic Strategies for Vitamin K1 (Phylloquinone)
The total synthesis of vitamin K1 (phylloquinone) has been a subject of extensive research, with many strategies relying on the coupling of a phytyl precursor, such as this compound, with a derivative of menadione (B1676200) (2-methyl-1,4-naphthoquinone). drugfuture.comresearchgate.net
One of the earliest and most straightforward approaches involves the direct condensation of menadione or its hydroquinone (B1673460) form (menadiol) with a phytyl source. researchgate.net A common method utilizes the reaction of 2-methyl-1,4-naphthoquinone with this compound in the presence of a reducing agent like zinc dust. wdh.ac.id Another established route is the Friedel-Crafts alkylation, which couples the phytyl group to the naphthoquinone ring system. mdpi.com However, these early methods often led to low yields and the formation of unwanted byproducts. researchgate.net
More refined strategies have been developed to improve yield and selectivity. For instance, Stille cross-coupling reactions have been utilized, where phytyl bromide is coupled with an organostannane derivative of menadiol (B113456) in the presence of a palladium catalyst. mdpi.com Another approach involves the use of organocuprates, which have demonstrated high yields and good stereoselectivity at the double bond of the phytyl side chain. researchgate.net Additionally, π-allylnickel complexes have been employed as effective catalysts for the coupling of phytyl bromide to the naphthoquinone skeleton. mdpi.com
A notable advancement involves the use of a cyclopentadiene-menadione adduct, which is condensed with this compound followed by a retro-Diels-Alder reaction to yield vitamin K1. cjph.com.cn This method allows for the synthesis of vitamin K1 with varying ratios of cis/trans isomers by adjusting the isomeric purity of the starting phytyl bromide. cjph.com.cn
Table 1: Synthetic Strategies for Vitamin K1 Employing Phytyl Bromide
| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Outcome |
|---|---|---|---|
| Direct Condensation | Menadione, trans-Phytyl Bromide | Zinc dust | Vitamin K1 |
| Friedel-Crafts Alkylation | Menadiol, trans-Phytyl Bromide | Lewis Acid (e.g., BF₃·OEt₂) | Vitamin K1 |
| Stille Coupling | Organostannane of menadiol, trans-Phytyl Bromide | Palladium catalyst | Vitamin K1 |
| Organocuprate Coupling | Cuprate of quinone bisketal, trans-Phytyl Bromide | - | High yield and stereoselectivity |
| π-Allylnickel Coupling | Menadione derivative, trans-Phytyl Bromide | Nickel complex | Vitamin K1 |
| Diels-Alder/Retro-Diels-Alder | Cyclopentadiene-menadione adduct, trans-Phytyl Bromide | Heat | Vitamin K1 with controlled isomer ratio |
Stereospecific Approaches to Vitamin K Derivatives
The biological activity of vitamin K is highly dependent on the stereochemistry of the phytyl side chain. Natural vitamin K1 possesses a (2'E,7'R,11'R)-configuration. Therefore, developing stereospecific synthetic routes is of paramount importance.
Many synthetic methods that utilize transition metal catalysts, such as those based on palladium or nickel, can proceed via the formation of a π-allyl complex. google.com This intermediate can sometimes lead to cis-trans isomerization, resulting in a mixture of stereoisomers. google.com However, certain catalytic systems have been shown to maintain the stereochemistry of the starting phytyl bromide. For example, the use of alkylstannanes in the synthesis of vitamin K1 has demonstrated complete stereoretention, with a >95% E configuration in the phytyl trimethylstannane (B102407) reactant leading to a 96% E configuration in the final product. mdpi.com
Processes have been developed that allow for the synthesis of vitamin K1 with a high trans to cis ratio. For instance, using trans-phytyl chloride in a specific process yielded trans-vitamin K1 with a trans to cis ratio of 98.3 to 1.7. google.com When a mixture of trans/cis-phytyl bromide was used, the resulting vitamin K1 had a trans to cis ratio of 77 to 23. google.com This highlights the direct influence of the starting material's isomeric purity on the final product. A process for the stereospecific synthesis of vitamin K compounds in their biologically active E-form has also been described, emphasizing the preservation of the E/Z ratio from the starting enyne, which can be derived from phytyl bromide. google.com
Role in the Elaboration of Menaquinones (MK-n series)
The menaquinone (MK-n) series, or vitamin K2, is characterized by a side chain composed of a variable number (n) of unsaturated isoprene (B109036) units. While this compound is the direct precursor for the phytyl side chain of phylloquinone, analogous shorter-chain prenyl bromides are used for the synthesis of many menaquinones. For example, geranyl bromide is used in the synthesis of MK-2. researchgate.netthieme-connect.com
However, the fundamental coupling chemistries developed for phylloquinone synthesis using this compound are often applicable to the synthesis of menaquinones. These strategies include Grignard reactions, organocuprate couplings, and various transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, the Grignard reagent of a protected menadione derivative can be coupled with prenyl bromides of varying lengths to produce the corresponding MK-n series. researchgate.net
Total Synthesis of Tocopherols (B72186) (Vitamin E Analogs)
This compound is a crucial starting material in the industrial synthesis of all-rac-α-tocopherol, the most biologically active form of vitamin E. The primary strategy involves the condensation of a phytyl unit with a hydroquinone ring system.
Condensation with Trimethylhydroquinone (B50269) and Related Precursors
The landmark synthesis of α-tocopherol, first reported by Karrer and colleagues in 1938, involved the Lewis acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with this compound. chimia.chresearchgate.net This reaction, typically catalyzed by anhydrous zinc chloride (ZnCl₂), forms the chroman ring structure characteristic of tocopherols. google.comlipidbank.jp
This fundamental approach has been the basis for large-scale industrial production. chimia.ch The reaction involves a Friedel-Crafts alkylation of TMHQ with the phytyl group, followed by an intramolecular cyclization to form the chroman ring. rug.nl While phytol (B49457) or isophytol (B1199701) are now more commonly used in industrial processes, the original synthesis with phytyl bromide laid the foundation for these methods. google.comrug.nl The reaction can be carried out in various inert organic solvents, including aliphatic or aromatic hydrocarbons. googleapis.com
Table 2: Key Condensation Reactions for Tocopherol Synthesis
| Hydroquinone Precursor | Phytyl Source | Catalyst | Key Transformation |
|---|---|---|---|
| Trimethylhydroquinone (TMHQ) | trans-Phytyl Bromide | ZnCl₂ | Friedel-Crafts alkylation and chroman ring formation |
| Trimethylhydroquinone (TMHQ) | Isophytol | ZnCl₂/HCl | Friedel-Crafts alkylation and chroman ring formation |
| 2,5-Dimethylhydroquinone | Phytyl Bromide | ZnCl₂ | Forms a tocopherol analog |
| 3,5-Dimethylhydroquinone | Phytyl Bromide | Acidic conditions | Forms a tocopherol analog |
Catalytic Enhancements in Tocopherol Production
To improve the efficiency, selectivity, and environmental footprint of tocopherol synthesis, significant research has focused on developing advanced catalytic systems for the condensation of TMHQ with the phytyl precursor. While early syntheses relied on stoichiometric amounts of Lewis acids like zinc chloride, modern approaches utilize more potent and recyclable catalysts. google.comchimia.ch
A variety of Lewis and Brønsted acids have been investigated as catalysts. chimia.ch These include metal triflates, such as those of bismuth, gallium, and hafnium, which have shown high yields (over 94%) and selectivities. researchgate.net Perfluorinated Brønsted 'superacids', like perfluoroalkyl(aryl)sulfonyl imides and methides, have also proven to be excellent catalysts, especially when used in biphasic solvent systems which facilitate catalyst recovery and reuse. chimia.ch Methanetrisulfonic acid is another highly efficient catalyst for this transformation. mdpi.com The use of these advanced catalysts helps to minimize waste and corrosion problems associated with traditional acid catalysts. chimia.chmdpi.com
Precursor for Other Biologically Relevant Polyisoprenoid Compounds
The lipophilic polyisoprenoid side chain of this compound is a recurring feature in a range of biologically active compounds. Its utility as a precursor extends to the synthesis of various derivatives of Coenzyme Q and other advanced isoprenoid intermediates that are crucial for cellular function and have therapeutic applications.
Coenzyme Q (CoQ), or ubiquinone, is a vital component of the electron transport chain and a potent antioxidant. researchgate.netnih.govresearchgate.net Synthetic strategies for Coenzyme Q derivatives often involve the coupling of a functionalized benzoquinone ring with an appropriate isoprenoid side chain. This compound, or its derivatives, can be utilized in these syntheses.
One notable approach involves the use of π-allylnickel complexes. For instance, the synthesis of 6′,10′,14′-hexahydrocoenzyme Q₄ has been achieved through the reaction of an aryl bromide with π-phytylnickel bromide, followed by treatment with lithium aluminum hydride (LiAlH₄) and ferric chloride (FeCl₃). oup.comoup.com This method demonstrates the effective incorporation of the phytyl group from a this compound-derived intermediate into the final Coenzyme Q structure.
Another strategy involves the cross-metathesis reaction to construct the side chain. While not directly starting from this compound, this method highlights the modular assembly of CoQ derivatives where a phytyl-like unit can be introduced. mdpi.com Furthermore, research has explored the use of less expensive precursors like isoprenol to build the initial part of the side chain, which is then extended. thescipub.com This multi-step process can involve the formation of a bromide intermediate for subsequent coupling reactions. thescipub.com
The following table summarizes a key reaction in the synthesis of a Coenzyme Q derivative using a phytyl-containing nickel reagent:
| Reactants | Reagents | Product | Yield | Reference |
| Aryl bromide, π-Phytylnickel bromide | 1. Hexamethylphosphoramide (B148902) (HMPA) 2. LiAlH₄ 3. FeCl₃ | 6′,10′,14′-Hexahydrocoenzyme Q₄ | Not specified | oup.comoup.com |
| 2,3-dimethoxy-5-methylhydroquinone, Isoprenol | Lewis acid | Prenylated hydroquinone | 96% | |
| Prenylated hydroquinone bromide precursor, Solanesyl bromide | p-toluenesulfination, coupling, de-p-toluenesulfination | Dimethyl derivative of CoQ₁₀-quinol | Not specified | thescipub.com |
This table showcases selected synthetic steps and is not an exhaustive list of all methodologies.
This compound is a cornerstone in the synthesis of various advanced isoprenoid intermediates, most notably for vitamins E and K. smolecule.com The commercial synthesis of vitamin E (α-tocopherol) often involves the condensation of trimethylhydroquinone with this compound. libretexts.orgscribd.com This reaction creates the characteristic chromanol ring attached to the phytyl tail.
Similarly, the synthesis of vitamin K₁ (phylloquinone) relies on the alkylation of a menadione derivative with this compound. mdpi.comcjph.com.cn Different synthetic routes have been developed to achieve this, including Friedel-Crafts alkylations and methods involving organometallic coupling partners. mdpi.com For example, a process using a cyclopentadiene-menadione adduct which is condensed with this compound followed by a retro-Diels-Alder reaction has been reported. cjph.com.cn Another approach involves the alkylation of a protected menadiol derivative with this compound. mdpi.com
The stereochemistry of the final product is often dependent on the stereochemistry of the starting this compound. Syntheses using highly pure trans (E) phytyl bromide result in vitamin K₁ with a high trans-isomeric ratio. mdpi.comgoogle.com
Below is a table detailing the use of this compound in the synthesis of key isoprenoid intermediates:
| Target Molecule | Key Reactants | Key Reaction Type | Reported Yield | Reference |
| Vitamin E (α-tocopherol) | Trimethylhydroquinone, this compound | Condensation | Not specified | libretexts.orgscribd.com |
| Vitamin K₁ (Phylloquinone) | Cyclopentadiene-menadione adduct, this compound | Condensation / Retro-Diels-Alder | Not specified | cjph.com.cn |
| Vitamin K₁ (Phylloquinone) | Protected menadiol derivative, this compound | Alkylation | ~90% (for alkylated adduct) | mdpi.com |
| Vitamin K₁ (Phylloquinone) | 2-Bromomenadiol derivative, this compound | Stille Coupling | 40% (over two steps) | mdpi.com |
This table illustrates the versatility of this compound in synthesizing important vitamins.
Approaches to Coenzyme Q Derivatives
Integration of this compound into Broader Natural Product Total Syntheses
The strategic incorporation of the phytyl side chain is a critical step in the total synthesis of many complex natural products. This compound, as a readily available C20 building block, is frequently employed in these synthetic campaigns, often in key fragment coupling reactions.
Modern cross-coupling methodologies have proven highly effective for integrating the phytyl group. For instance, Stille coupling, which involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex, has been used to couple this compound with a suitable naphthoquinone-derived partner in the synthesis of vitamin K₁. mdpi.comlibretexts.org Similarly, Suzuki-Miyaura coupling, which utilizes an organoboron compound, offers another powerful tool for forming the crucial carbon-carbon bond between the phytyl chain and the core structure of a natural product. organic-chemistry.orglibretexts.org These reactions are valued for their functional group tolerance and often proceed under mild conditions, which is crucial when dealing with complex, multi-functionalized intermediates. organic-chemistry.org
The choice of coupling partners is strategic. Alkyl bromides like this compound are often preferred over other halides in certain coupling reactions as they can lead to better reaction rates and yields. organic-chemistry.org The development of advanced catalytic systems continues to expand the scope and efficiency of these fragment couplings in the context of total synthesis.
Advanced Analytical and Characterization Methodologies in Trans Phytyl Bromide Chemistry
Spectroscopic Techniques for Reaction Monitoring and Product Elucidation
Spectroscopic methods are indispensable tools in the study of trans-phytyl bromide chemistry, providing detailed structural information and the ability to monitor reactions in real-time. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize starting materials, intermediates, and final products. nih.govherts.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful methods for the structural elucidation of this compound and its derivatives. nih.gov ¹H NMR spectra provide information on the chemical environment of protons in the molecule. For instance, the protons on the carbon bearing the bromine atom and the vinyl protons of the C2-C3 double bond exhibit characteristic chemical shifts that are sensitive to the molecule's geometry. docbrown.info ¹³C NMR complements this by providing data on the carbon skeleton. core.ac.uk NMR is also a primary technique for determining the stereochemistry of reaction products. herts.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. libretexts.org In the context of reactions involving this compound, the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 500-600 cm⁻¹), can be monitored. spectroscopyonline.com The disappearance of this band can signify the consumption of the phytyl bromide starting material in a reaction. americanpharmaceuticalreview.com This makes IR spectroscopy, especially when used in-situ with fiber-optic probes, a valuable tool for real-time reaction monitoring. americanpharmaceuticalreview.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound and its reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural clues. For phytyl derivatives, characteristic fragmentation often involves the loss of the phytyl chain, which helps to confirm the identity of the compound. core.ac.ukresearchgate.net
In-situ Reaction Monitoring: Modern analytical approaches increasingly utilize in-situ monitoring to gain a deeper understanding of reaction kinetics and mechanisms. researchgate.net Techniques like Raman and IR spectroscopy can be applied directly to the reaction mixture under cryogenic or air-sensitive conditions, which is often required for reactions involving organometallic intermediates derived from phytyl bromide. americanpharmaceuticalreview.com This allows for the tracking of reactant disappearance and product formation in real-time without the need for offline sampling and analysis by methods like HPLC, which can be challenging for unstable intermediates. americanpharmaceuticalreview.com
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| ¹H NMR | Characteristic signals for vinyl protons and protons on the carbon adjacent to bromine. | Confirms the presence of the double bond and the bromo-alkane functionality. Used for E/Z isomer differentiation. | researchgate.netwpmucdn.com |
| ¹³C NMR | Distinct signals for each carbon in the unique chemical environments of the phytyl chain. | Provides a map of the carbon skeleton, confirming the overall structure. | core.ac.uk |
| IR Spectroscopy | C-Br stretch (approx. 500-600 cm⁻¹), C=C stretch (approx. 1670 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹). | Identifies key functional groups and allows for monitoring of reactions involving these groups. | libretexts.orgspectroscopyonline.comamericanpharmaceuticalreview.com |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 358/360 (due to ⁷⁹Br/⁸¹Br isotopes). | Confirms molecular weight and the presence of one bromine atom. Fragmentation patterns aid in structural elucidation. | nih.govnist.gov |
Chromatographic Methods for Purification and Isomeric Separation (e.g., HPLC, GC)
Chromatography is the cornerstone for the purification of this compound and the separation of its various isomers from reaction mixtures. scirp.org Given the structural similarity between isomers, high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential. researchgate.net
Column Chromatography: Silica gel column chromatography is a standard and widely used method for the purification of phytyl derivatives on both laboratory and larger scales. oup.comclockss.orgmdpi.com By selecting an appropriate solvent system (eluent), compounds can be separated based on their polarity. scirp.org For instance, in the synthesis of vitamin K1, chromatography on aluminum oxide has been used to separate the desired 2-methyl-3-phytyl-1,4-naphthohydroquinone diacetate from unreacted phytyl compounds. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and efficient technique for the analysis and purification of phytyl compounds. aocs.org Both normal-phase and reversed-phase HPLC are employed.
Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for separating isomers based on differences in the polarity of their functional groups. nih.gov For example, it can separate tocopherol isomers based on the methylation pattern of the chromanol ring. nih.gov
Reversed-Phase HPLC: Employs a non-polar stationary phase (like C18-silica) and a polar mobile phase. This method separates molecules based on their hydrophobicity. In the case of phytyl derivatives, it can achieve class separation based on the saturation of the phytyl side chain, with more saturated compounds being retained longer on the column. nih.gov
Gas Chromatography (GC): GC is another powerful tool for separating volatile compounds and is particularly effective for analyzing the isomeric purity of phytyl derivatives. researchgate.net The use of long, highly polar capillary columns can improve the separation of different positional and geometric isomers that might otherwise co-elute. researchgate.net However, direct GC analysis can sometimes be challenging due to the high boiling point of phytyl compounds, and derivatization may be necessary to increase volatility. aocs.org
| Method | Principle of Separation | Primary Application for Phytyl Derivatives | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Quantitative determination of total trans fat content and separation of positional and geometric isomers, often using highly polar capillary columns. | researchgate.net |
| Normal-Phase HPLC (NP-HPLC) | Adsorption on a polar stationary phase, with elution by a non-polar mobile phase. Separation based on polarity. | Separation of isomers with different polar functional groups (e.g., tocopherol isomers). | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning into a non-polar stationary phase from a polar mobile phase. Separation based on hydrophobicity. | Class separation based on phytyl chain saturation. Analysis of fat-soluble compounds. | aocs.orgnih.gov |
| Silver Nitrate Chromatography (Ag-TLC/Ag-HPLC) | Complexation of the π-electrons of double bonds with silver ions on the stationary phase. | Separation of unsaturated fatty acid isomers based on the number, position, and geometry of double bonds. | researchgate.net |
Precise Stereochemical Analysis of Phytyl Derivatives (e.g., E/Z Ratio Determination)
The geometry of the double bond in this compound and its derivatives is critical, as it influences the biological activity of the final products, such as Vitamin K₁. mdpi.com Therefore, precise methods for determining the stereochemical purity, specifically the ratio of E (trans) to Z (cis) isomers, are of paramount importance.
NMR Spectroscopy for E/Z Determination: ¹H NMR spectroscopy is the most direct and powerful method for determining the E/Z ratio of the alkene in phytyl derivatives. google.com The vinyl protons of the E and Z isomers exist in different chemical environments and thus resonate at different chemical shifts. researchgate.netrsc.org Furthermore, the magnitude of the spin-spin coupling constant (J-value) between the vinyl protons is stereospecific.
The trans coupling constant (³J_trans_) is typically larger, in the range of 11-18 Hz.
The cis coupling constant (³J_cis_) is smaller, usually in the range of 6-12 Hz.
By integrating the distinct signals corresponding to the E and Z isomers, a quantitative ratio can be calculated. researchgate.netwpmucdn.com For example, in the synthesis of vitamin K₁ derivatives, ¹H NMR spectroscopy was used to establish the E/Z isomer ratio, with one study reporting a ratio of 87:13 and another finding a product with a 97:3 E/Z ratio. mdpi.comgoogle.com In another case, the E:Z ratio of a mixture was determined to be 5:4 by the integration of specific proton signals in the ¹H NMR spectrum. researchgate.net
Chromatographic Corroboration: While NMR provides the most definitive data, chromatographic methods can also be used to separate E and Z isomers, providing corroborative evidence and allowing for their isolation. google.com HPLC and high-resolution GC can often resolve the two isomers, and the relative peak areas can give an estimate of the isomeric ratio. google.comgoogle.com For example, one analysis of a phytyl bromide derivative by HPLC showed a trans to cis ratio of 98.3 to 1.7. google.com
| Compound Type | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Vitamin K₁ Precursor | ¹H NMR Spectroscopy | The E/Z ratio was determined to be 87:13 based on the integration of vinyl proton signals. | google.com |
| C-alkylated Naphthoquinone | Not specified, likely NMR | The product was formed with an E/Z ratio of 97:3. | mdpi.com |
| (E,Z)-(all-rac)-3-phytyl-2,5,6-trimethylhydroquinone-1-acetate | HPLC | The E:Z ratio was determined to be in the range of 2.2-2.4:1. | google.com |
| Dipyrrolyldiphenylethene (DPYDPE) | ¹H NMR Spectroscopy | The E:Z ratio was determined as 5:4 by integration of the pyrrole (B145914) α-H proton signals. | researchgate.net |
| Phytyl Bromide Derivative | HPLC | The trans to cis isomer ratio was determined to be 98.3 to 1.7. | google.com |
Future Research Directions and Challenges in Trans Phytyl Bromide Chemistry
Development of Sustainable and Green Synthetic Routes
A significant challenge in modern chemistry is the development of manufacturing processes that are both economically viable and environmentally benign. The synthesis of trans-phytyl bromide and its derivatives is a key area for the application of green chemistry principles.
Current and Future Research Focus:
Atom Economy and Waste Reduction: Traditional methods for the synthesis of this compound have involved reagents like phosphorus tribromide, which can generate undesirable phosphorus-containing byproducts that are difficult to separate. google.com A greener alternative that has been developed involves the reaction of phytol (B49457) with concentrated aqueous hydrobromic acid. This method proceeds readily at room temperature, produces a near-theoretical yield, and avoids the formation of significant byproducts. google.com Future research will likely focus on further optimizing such processes, potentially through catalytic methods that minimize waste streams entirely.
Use of Renewable Feedstocks: Phytol, the precursor to this compound, is naturally derived from the chlorophyll (B73375) of green plants, making it a renewable feedstock. cuni.cz The challenge lies in developing efficient and scalable extraction and purification methods for phytol from diverse plant sources. Research into utilizing phytol from agricultural waste or algae could provide a more sustainable and cost-effective supply chain.
Benign Solvents and Reaction Conditions: The principles of green chemistry encourage the use of safer solvents and milder reaction conditions to reduce energy consumption and environmental impact. nih.govijsetpub.com The synthesis of this compound using aqueous hydrobromic acid already represents a step in this direction by operating at ambient temperature. google.com Future work may explore solvent-free reaction conditions or the use of recyclable and non-hazardous solvents like ionic liquids.
Catalytic Routes: The development of catalytic processes is a cornerstone of green chemistry. ijsetpub.com Designing catalysts that can efficiently convert phytol to this compound with high selectivity would be a major advancement. This would not only improve atom economy but also reduce the energy intensity of the process.
The following table summarizes the comparison between traditional and greener synthetic routes for this compound.
| Parameter | Traditional Method (e.g., Phosphorus Tribromide) | Greener Method (e.g., Hydrobromic Acid) | Future Directions |
|---|---|---|---|
| Reagent | Phosphorus Tribromide | Concentrated Hydrobromic Acid | Catalytic systems, recyclable reagents |
| Byproducts | Phosphorus compounds (difficult to separate) | Minimal byproducts | Zero-waste processes |
| Reaction Conditions | Low temperatures (e.g., -10°C) | Room temperature | Solvent-free, lower energy input |
| Feedstock | Phytol (renewable) | Phytol from waste biomass/algae | |
| Yield | Variable | Near-theoretical | High and consistent yields |
Enantioselective Synthesis of Chiral Phytyl Derivatives
The phytyl chain contains multiple chiral centers, and the specific stereochemistry of these centers is crucial for the biological activity of the final products, such as natural vitamin E ((2R,4'R,8'R)-α-tocopherol). Therefore, controlling the stereochemistry during the synthesis of phytyl derivatives is a significant challenge and an important area of research.
Future research is directed towards developing highly enantioselective methods that utilize this compound as a building block.
Key Research Areas:
Chiral Catalysts: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound is a primary focus. This includes the development of organocatalysts and metal complexes with chiral ligands that can direct the formation of a specific stereoisomer. For instance, in reactions analogous to the synthesis of vitamin K, enantioselective additions are crucial. uva.esnih.gov
Asymmetric Coupling Reactions: Developing new asymmetric carbon-carbon bond-forming reactions where this compound is coupled with other molecules is essential. This could involve modifications of existing coupling reactions, such as Grignard reactions, using chiral additives or catalysts to induce stereoselectivity. google.com
Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, offers high stereoselectivity under mild conditions. synthiaonline.com Future research could explore the use of engineered enzymes for the enantioselective functionalization of the phytyl chain, potentially using this compound or its precursors as substrates.
Design of Novel Catalytic Systems for Phytyl Bromide Transformations
Catalysis is key to unlocking the full potential of this compound in chemical synthesis by enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions.
Future research in this area includes:
Lewis Acid Catalysis: Lewis acids have been employed in the condensation of phytyl derivatives with hydroquinones to produce tocopherols (B72186). researchgate.net Boron trifluoride etherate, for example, has been used as a catalyst to condense phytyl derivatives with 2-methyl-1,4-naphthohydroquinone in the synthesis of vitamin K1. googleapis.comgoogle.com Future work will likely focus on developing more efficient, recyclable, and environmentally friendly Lewis acid catalysts.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and copper, are powerful tools for forming carbon-carbon bonds. Nickel-catalyzed coupling reactions have been utilized in the synthesis of vitamin K1 from this compound. google.com The development of new ligands for these metals could lead to catalysts with improved activity and selectivity for reactions involving the sterically hindered this compound.
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Designing organocatalysts that can activate this compound or its reaction partners for selective transformations is a promising avenue for future research.
The table below highlights some catalytic systems used in transformations involving phytyl derivatives.
| Catalyst Type | Example Catalyst | Application | Future Research Focus |
|---|---|---|---|
| Lewis Acid | Boron Trifluoride Etherate | Vitamin K1 synthesis (condensation) googleapis.comgoogle.com | Development of recyclable and milder Lewis acids |
| Transition Metal | Dilithium Tetrachlorocuprate | Vitamin K synthesis (Grignard coupling) google.com | New ligands for improved selectivity and activity |
| Transition Metal | Nickel-based catalysts | Vitamin K1 synthesis google.com | Catalysts for cross-coupling with a broader range of substrates |
Exploration of Undiscovered Reactivity Modes and Mechanistic Insights
A deeper understanding of the fundamental reactivity of this compound and the mechanisms of its reactions is crucial for developing new synthetic applications.
Areas for future exploration are:
Unconventional Reactivity: Most current applications of this compound involve its use as an electrophile in substitution reactions. msu.edu Research into new reactivity modes, such as radical reactions or transition metal-mediated C-H activation of the phytyl chain, could open up new synthetic possibilities.
Mechanistic Studies: Detailed mechanistic studies, combining experimental techniques (like kinetics and isotopic labeling) with computational analysis, are needed to fully understand how reactions involving this compound proceed. For example, understanding the mechanism of electrophilic addition to the double bond in the phytyl chain can help to control the formation of byproducts. libretexts.org The mechanism of substitution at the primary carbon is also of fundamental interest. msu.edu
Influence of the Phytyl Chain: The long, isoprenoid phytyl chain can influence the reactivity of the bromide through steric and electronic effects. Investigating how the chain participates in or influences the transition states of reactions is an area that warrants further study.
Computational Chemistry Applications for Predictive Synthesis and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. mdpi.com It allows for the prediction of reaction outcomes and the detailed elucidation of reaction mechanisms at the molecular level.
Future applications in the context of this compound include:
Predictive Synthesis: Computational tools can be used to screen potential catalysts and reaction conditions for new transformations of this compound, accelerating the discovery of new synthetic methods. synthiaonline.com Retrosynthesis software can help design more efficient and sustainable pathways to complex molecules derived from this compound.
Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. frontiersin.orgrsc.org This provides a detailed picture of the reaction mechanism, which can be used to explain experimental observations and design more efficient processes. For example, computational studies can clarify the role of solvents and catalysts in reactions like the Arbuzov reaction, which shares mechanistic features with some transformations of alkyl halides. chemrxiv.org
Understanding Stereoselectivity: Computational modeling is particularly useful for understanding the origins of stereoselectivity in asymmetric reactions. By modeling the interactions between the substrate, catalyst, and reagents in the transition state, researchers can design more effective chiral catalysts for the synthesis of specific stereoisomers of phytyl derivatives.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of trans-Phytyl Bromide to achieve high stereochemical purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and reaction time) to favor the trans-isomer. Use chiral catalysts or phase-transfer agents to enhance stereoselectivity. Employ purification techniques like column chromatography with chiral stationary phases or recrystallization in solvents that differentiate stereoisomers. Validate purity via coupling constants and chemical shifts for stereochemical confirmation .
Q. How should researchers characterize the thermal stability of trans-Phytyl Bromide under varying experimental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Compare stability in inert vs. oxidative atmospheres. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions. Cross-validate with gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts .
Q. What analytical techniques are critical for distinguishing trans-Phytyl Bromide from its cis-isomer in complex mixtures?
- Methodological Answer : Combine (J-coupling analysis for vicinal protons) and infrared (IR) spectroscopy (C-Br stretching frequencies). Use high-performance liquid chromatography (HPLC) with chiral columns or polarimetric detection. Validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate the reaction mechanism of trans-Phytyl Bromide in stereospecific transformations?
- Methodological Answer : Perform density functional theory (DFT) calculations to map energy profiles for possible reaction pathways (e.g., SN2 vs. radical mechanisms). Compare computed transition-state geometries with experimental kinetic isotope effects (KIEs) or stereochemical outcomes. Validate using isotopic labeling (, ) and substituent effects on reaction rates .
Q. What strategies address contradictions in reported catalytic activity data for trans-Phytyl Bromide in cross-coupling reactions?
- Methodological Answer : Systematically replicate experiments under standardized conditions (solvent, catalyst loading, temperature). Use control experiments to isolate variables (e.g., trace moisture, oxygen sensitivity). Compare results across multiple analytical platforms (e.g., GC-MS vs. ) to rule out instrumental bias. Review literature for contextual factors (e.g., substrate scope limitations) .
Q. How can researchers design experiments to probe the biological interactions of trans-Phytyl Bromide with lipid membranes in vitro?
- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer formation and surface pressure-area isotherms. Use fluorescence anisotropy with labeled phospholipids to assess membrane fluidity changes. Validate via molecular dynamics (MD) simulations to predict insertion energetics and hydrogen-bonding interactions with lipid headgroups .
Q. What protocols ensure reproducible kinetic studies of trans-Phytyl Bromide hydrolysis under aqueous vs. non-aqueous conditions?
- Methodological Answer : Standardize water content using Karl Fischer titration. Monitor pH with buffered solutions and ionic strength adjusters. Use stopped-flow spectrophotometry for rapid kinetic measurements. Perform Arrhenius analysis across multiple temperatures and solvent dielectric constants to isolate solvent effects .
Methodological Considerations for Data Interpretation
Q. How should researchers reconcile discrepancies between theoretical and experimental dipole moments for trans-Phytyl Bromide?
- Methodological Answer : Re-evaluate computational models (e.g., basis set selection in DFT) and experimental conditions (e.g., solvent polarity in dielectric constant measurements). Use gas-phase electron diffraction or microwave spectroscopy to minimize solvent interference. Cross-reference with crystallographic data for molecular geometry validation .
Q. What approaches validate the environmental impact assessment of trans-Phytyl Bromide degradation byproducts?
- Methodological Answer : Conduct accelerated degradation studies under UV light or microbial activity. Use high-resolution mass spectrometry (HRMS) to identify transformation products. Perform toxicity assays (e.g., Daphnia magna LC50) and bioaccumulation potential modeling (log P calculations). Compare results with regulatory databases (e.g., REACH) for risk classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
